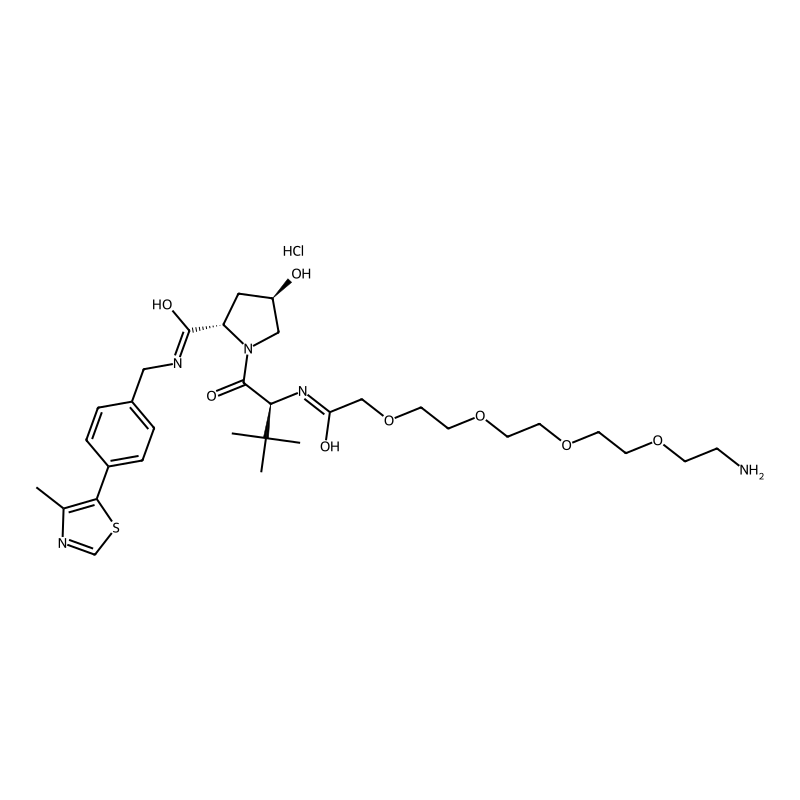VH03-linker

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
VH03-linker and (S,R,S)-AHPC-PEG4-NH2 (hydrochloride)
These compounds are used in the field of Proteolysis-Targeting Chimeras (PROTACs) research and development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Method of Application: The compound is used as a building block in the synthesis of PROTAC molecules . It is designed for easy conjugation to a target protein ligand, enabling the development of PROTACs .
VH03-linker is a specialized chemical compound utilized primarily in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound serves as a linker that facilitates the attachment of cytotoxic agents to antibodies, enhancing the targeted delivery of therapeutic drugs to cancer cells while minimizing systemic toxicity. The VH03-linker is characterized by its unique chemical structure, which allows for stable conjugation with various payloads and ensures controlled release in the tumor microenvironment.
- Information on specific safety hazards of VH03-linker is limited due to its precursor nature.
- However, PROTACs derived from VH03-linker might exhibit toxicity depending on the chosen E3 ligase targeting moiety and the target protein itself [].
- Further research is needed to assess the safety profile of each individual PROTAC developed using VH0 linkers.
Specific methodologies may vary based on the intended application and desired properties of the linker.
VH03-linker exhibits significant biological activity due to its role in ADCs. The successful targeting and delivery of cytotoxic drugs via this linker lead to:
- Enhanced Efficacy: By delivering drugs directly to cancer cells, VH03-linker contributes to higher efficacy compared to conventional chemotherapy.
- Reduced Side Effects: Targeted delivery minimizes exposure of healthy tissues to cytotoxic agents, thereby reducing systemic side effects associated with cancer treatments.
VH03-linker finds applications primarily in:
- Antibody-Drug Conjugates: Used extensively in oncology for targeted therapy.
- Bioconjugation: Employed in creating complex biomolecules for research and therapeutic purposes.
- Diagnostic Tools: Potential use in imaging techniques where targeted delivery is crucial.
Interaction studies involving VH03-linker focus on its behavior in biological systems, including:
- Binding Affinity: Evaluating how effectively the linker binds to antibodies and payloads.
- Stability Assessments: Analyzing how stable the linker is under physiological conditions and its degradation products.
- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and biodistribution of ADCs containing VH03-linker.
These studies are crucial for understanding the performance and safety profiles of drugs utilizing this linker.
Several compounds share similarities with VH03-linker, primarily used in bioconjugation and ADC development. Below is a comparison highlighting their uniqueness:
| Compound Name | Unique Features | Common Uses |
|---|---|---|
| SMCC (Succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate) | Stable maleimide-based linker | Antibody-drug conjugates |
| Maleimide Linkers | Reactive towards thiol groups | Bioconjugation |
| PEG Linkers | Polyethylene glycol-based for increased solubility | Drug delivery systems |
| Val-Cit Linkers | Cleavable linkers that release drugs in lysosomes | Targeted cancer therapies |
VH03-linker is unique due to its specific design that optimizes both stability and controlled release mechanisms tailored for ADC applications, distinguishing it from other linkers that may not offer similar levels of efficacy or specificity.








